Mutant IDH1-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C22H30N4O |

|---|---|

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

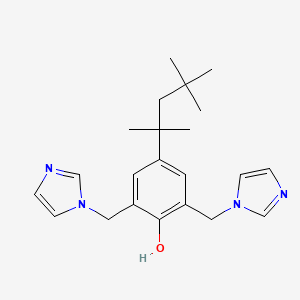

2,6-bis(imidazol-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |

InChI |

InChI=1S/C22H30N4O/c1-21(2,3)14-22(4,5)19-10-17(12-25-8-6-23-15-25)20(27)18(11-19)13-26-9-7-24-16-26/h6-11,15-16,27H,12-14H2,1-5H3 |

Clave InChI |

PCIJWPBOCDNTJF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3 |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Mutant IDH1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of cancer metabolism and have emerged as a promising therapeutic target. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Mutant IDH1-IN-3 is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Mutant IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2]

These mutations result in a loss of the enzyme's normal function and a gain of a new, neomorphic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1] The accumulation of the oncometabolite 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This leads to widespread epigenetic alterations, including DNA hypermethylation and altered histone marks, which ultimately block cellular differentiation and promote tumorigenesis.[4]

This compound: A Selective Allosteric Inhibitor

This compound is a small molecule inhibitor designed to selectively target the mutated form of the IDH1 enzyme. It acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[5] This binding induces a conformational change in the enzyme, rendering it catalytically inactive and thereby blocking the production of 2-HG.[4]

Quantitative Data

The potency and selectivity of this compound have been characterized through various preclinical assays. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Target | Reference |

| IC50 | 13 nM | Mutant IDH1 R132H | [5] |

Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the mutant IDH1 R132H enzyme by 50%.

Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is centered on its ability to inhibit the production of 2-HG, thereby reversing the downstream oncogenic effects.

The Mutant IDH1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by mutant IDH1 and the point of intervention for this compound.

References

- 1. Gene of the month: IDH1 | Journal of Clinical Pathology [jcp.bmj.com]

- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 3. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Development of Mutant IDH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a pivotal discovery in cancer metabolism and oncology. These mutations, most commonly occurring at arginine 132 (R132), confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][4][5] This understanding has established mutant IDH1 as a compelling therapeutic target, leading to the development of specific inhibitors. This technical guide details the discovery and preclinical development of an early, potent, and selective mutant IDH1 inhibitor, AGI-5198 (also known as IDH-C35), which served as a foundational tool for exploring the therapeutic potential of targeting this pathway.

The Discovery of AGI-5198

AGI-5198 was identified through a high-throughput screening campaign designed to find compounds that selectively inhibit the mutant IDH1 R132H homodimer.[6] This phenyl-glycine series compound emerged as a potent and selective inhibitor of the mutant enzyme.

Chemical Structure

The chemical structure of AGI-5198 is provided below:

Chemical Formula: C₂₇H₃₁FN₄O₂ Molecular Weight: 462.56 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for AGI-5198, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC₅₀ (µM) | Selectivity vs. IDH1 R132H |

| IDH1 R132H | 0.07 | - |

| IDH1 R132C | 0.16 | 2.3-fold less potent |

| Wild-Type IDH1 | > 100 | > 1400-fold |

| Wild-Type IDH2 | > 100 | > 1400-fold |

| Mutant IDH2 (R140Q) | > 100 | > 1400-fold |

| Mutant IDH2 (R172K) | > 100 | > 1400-fold |

Data compiled from multiple sources.[6][7][8]

Table 2: Cellular Activity

| Cell Line | IDH1 Status | Assay | IC₅₀ / Effect |

| U87MG (engineered) | R132H | 2-HG Production | 0.07 µM |

| HT1080 (engineered) | R132C | 2-HG Production | 0.48 µM |

| TS603 Glioma | Endogenous R132H | 2-HG Production | Dose-dependent inhibition |

| TS603 Glioma | Endogenous R132H | Colony Formation | 40-60% inhibition |

| IDH1-mutant Glioma Cultures | Endogenous | 2-HG Production | >99% reduction at 2.5 µM |

Data compiled from multiple sources.[4][7][9]

Table 3: In Vivo Efficacy in Glioma Xenograft Model

| Animal Model | Treatment | Dosage | Outcome |

| R132H-IDH1 Glioma Xenograft | AGI-5198 | 150 mg/kg/day | Partial reduction in tumor 2-HG |

| R132H-IDH1 Glioma Xenograft | AGI-5198 | 450 mg/kg/day | Near-complete reduction in tumor 2-HG; 50-60% tumor growth inhibition |

| Wild-Type IDH1 Glioma Xenograft | AGI-5198 | 450 mg/kg/day | No effect on tumor growth |

Data compiled from multiple sources.[6][7]

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

The gain-of-function mutation in IDH1 initiates a cascade of events, primarily driven by the oncometabolite 2-HG. This leads to epigenetic alterations and impacts multiple signaling pathways involved in cell proliferation and differentiation.

Caption: Mutant IDH1 signaling cascade leading to oncogenesis.

Experimental Workflow for Inhibitor Discovery and Validation

The process of discovering and validating a mutant IDH1 inhibitor like AGI-5198 follows a structured workflow, from initial screening to in vivo efficacy studies.

References

- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 3. jcp.bmj.com [jcp.bmj.com]

- 4. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: The Function and Mechanism of Mutant IDH1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutant isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation. Mutant IDH1-IN-3 is a potent and selective small molecule inhibitor designed to target this aberrant enzymatic activity, offering a promising therapeutic strategy for IDH1-mutated cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and relevant experimental data for this compound.

Core Function and Mechanism of Action

This compound functions as a selective, allosteric inhibitor of the mutant IDH1 enzyme, specifically targeting the R132H mutation.[1][2][3][4][5][6] Its primary role is to suppress the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) in cells harboring IDH1 mutations.[1][2][3][4][5][6]

The mechanism of inhibition is allosteric, meaning this compound does not bind to the active site of the enzyme but rather to a distinct pocket located at the dimer interface of the IDH1 protein. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby blocking the conversion of α-ketoglutarate (α-KG) to D-2-HG.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Notes |

| IC50 | 13 nM | Mutant IDH1 (R132H) | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5][6] |

Note: Specific IC50 values for wild-type IDH1 and other IDH2 mutants for this compound are not publicly available, though it is described as a selective inhibitor.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with an IDH1 mutation, the enzyme converts α-ketoglutarate to D-2-HG. High levels of D-2-HG inhibit α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound binds to an allosteric site on the mutant IDH1 dimer, inhibiting its neomorphic activity and reducing D-2-HG levels. This restores the function of α-KG-dependent dioxygenases, promoting normal cellular differentiation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.

Biochemical Enzyme Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant IDH1 enzyme.

Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence or absorbance.

Materials:

-

Recombinant human mutant IDH1 (R132H) enzyme

-

α-ketoglutarate (α-KG)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

This compound (in DMSO)

-

384-well microplate

-

Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm) or absorbance (340 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the diluted inhibitor.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Immediately begin kinetic reading of the decrease in fluorescence or absorbance over time (e.g., every 30 seconds for 30 minutes) using a plate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular 2-HG Reduction Assay

This assay measures the ability of this compound to reduce the levels of the oncometabolite D-2-HG in cancer cells harboring an IDH1 mutation.

Principle: The concentration of D-2-HG in cell lysates or culture medium is quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

IDH1-mutant cancer cell line (e.g., U87-MG R132H, HT1080)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Cell lysis buffer

-

LC-MS system

Procedure:

-

Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Harvest the cells and the cell culture medium separately.

-

Lyse the cells and extract the metabolites.

-

Analyze the D-2-HG levels in the cell lysates and/or medium using a validated LC-MS method.

-

Normalize the D-2-HG levels to the total protein concentration or cell number.

-

Plot the normalized D-2-HG levels against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration at which 50% of the maximum effect is observed).

Conclusion

This compound is a valuable research tool for studying the biological consequences of inhibiting the neomorphic activity of mutant IDH1. As a selective allosteric inhibitor, it effectively reduces the production of the oncometabolite D-2-HG in a potent manner. The provided data and experimental protocols serve as a foundational guide for researchers and drug development professionals investigating novel therapeutic strategies for IDH1-mutated cancers. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.

References

Allosteric Inhibition of Mutant IDH1 by Mutant IDH1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by the selective inhibitor, Mutant IDH1-IN-3. This document details the quantitative biochemical and cellular activity of the inhibitor, comprehensive experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Introduction to Mutant IDH1 and Allosteric Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[2]

This compound, a bis-imidazole phenol compound, is a selective allosteric inhibitor of mutant IDH1.[2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's neomorphic activity. Specifically, this compound targets the dimer interface of the mutant IDH1 enzyme, disrupting a crucial metal-binding network involving Mg2+, which is essential for its catalytic function.[2] This allosteric approach provides a promising therapeutic strategy to selectively target cancer cells harboring IDH1 mutations.

Quantitative Data

The following tables summarize the key quantitative data for this compound (also referred to as compound 1 in the cited literature).

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| IDH1 R132H | Biochemical (Enzymatic) | 13 | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | Activity | Fold Selectivity (vs. IDH1 R132H) | Reference |

| Wild-type IDH1 | No significant inhibition | >1000 | [2] |

Table 3: Cellular Activity of this compound

| Cell Line | IDH1 Mutation | Assay | EC50 (nM) | Effect | Reference |

| U87MG-IDH1 R132H | R132H | 2-HG Production | Not specified | Inhibition of D-2-hydroxyglutaric acid production | [2] |

Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the allosteric inhibition mechanism and a typical experimental workflow for evaluating mutant IDH1 inhibitors.

Signaling Pathway of Allosteric Inhibition

Caption: Allosteric inhibition of mutant IDH1 by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for the discovery and preclinical evaluation of mutant IDH1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Recombinant Protein Expression and Purification

Mutant human IDH1 (R132H) with an N-terminal Strep-tag followed by a TEV cleavage sequence is synthesized with codon optimization for E. coli expression. The gene is subcloned into a pET28a vector for expression in E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The protein is purified from the cell lysate using affinity chromatography.

Biochemical Enzyme Inhibition Assay (LC-MS/MS Method)

This assay quantifies the production of 2-HG from α-KG by the mutant IDH1 enzyme.

-

Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, pH 7.4.

-

Procedure:

-

Assays are performed in a 384-well microplate with a final volume of 30 µL.

-

For IC₅₀ determination, substrate concentrations are kept at 1-2 times their Kₘ values.

-

The inhibitor (this compound) is pre-incubated with the mutant IDH1 enzyme and NADPH for 30 minutes.

-

The reaction is initiated by the addition of the substrate α-KG.

-

The reaction is stopped, and the amount of 2-HG produced is quantified using LC-MS/MS.[3]

-

-

Instrumentation: A triple quadrupole mass spectrometer (e.g., TSQ Vantage) operated in electrospray negative ion mode, coupled with an HPLC system.[3]

Cell-Based 2-HG Production Assay

This assay measures the ability of the inhibitor to reduce the production of 2-HG in cells engineered to express mutant IDH1.

-

Cell Line: U87MG glioblastoma cells stably expressing mutant IDH1 R132H.

-

Procedure:

-

Cells are seeded in appropriate culture plates.

-

Cells are treated with varying concentrations of this compound.

-

After a specified incubation period (e.g., 24-48 hours), the cell culture medium and/or cell lysates are collected.

-

The concentration of 2-HG is determined by LC-MS/MS analysis.

-

Kinase and Other Off-Target Profiling

To assess the selectivity of this compound, its activity is tested against a panel of other enzymes, typically kinases. This is usually performed using commercially available screening services that employ various assay formats (e.g., radiometric, fluorescence-based).

Conclusion

This compound is a potent and selective allosteric inhibitor of mutant IDH1. Its mechanism of action, involving the disruption of a metal-binding network at the dimer interface, offers a clear rationale for its selectivity over the wild-type enzyme. The data presented in this guide highlight its potential as a therapeutic agent for cancers harboring IDH1 mutations. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

The Impact of Mutant IDH1-IN-3 on 2-Hydroxyglutarate Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG drives oncogenesis by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, which results in widespread epigenetic and metabolic reprogramming. Consequently, the development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a potent and selective allosteric inhibitor, Mutant IDH1-IN-3, and its impact on cellular 2-HG levels. We will detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols for the measurement of 2-HG.

Introduction to Mutant IDH1 and 2-Hydroxyglutarate

Under normal physiological conditions, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG. However, recurrent heterozygous mutations, most commonly at the arginine 132 (R132) residue in the enzyme's active site, result in a loss of this canonical function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite accumulates to high levels in tumor cells.[2]

The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to a hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumorigenesis.[3][4]

This compound: A Selective Allosteric Inhibitor

This compound is a potent and selective, allosteric inhibitor of the mutant IDH1 enzyme.[5] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders it inactive.[6][7] This mechanism can offer high selectivity for the mutant enzyme over the wild-type form.[5][6]

Mechanism of Action

This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[5][6][7] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic reduction of α-KG to 2-HG.[7] The selectivity of this compound for the mutant form of IDH1 is attributed to conformational changes induced by the mutation itself, which may make the allosteric pocket more accessible.[6]

Quantitative Impact of Mutant IDH1 Inhibition on 2-HG Levels

The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to reduce the intracellular and extracellular levels of 2-HG.

In Vitro Enzymatic Inhibition

This compound demonstrates potent inhibition of the IDH1 R132H mutant enzyme in biochemical assays.

| Compound | Target | IC50 (nM) |

| This compound | IDH1 R132H | 13 |

Table 1: In vitro inhibitory activity of this compound against the IDH1 R132H mutant enzyme.[5]

Cellular 2-Hydroxyglutarate Reduction

While specific percentage reduction data for this compound in cellular assays is not publicly available, data from other well-characterized mutant IDH1 inhibitors, such as AGI-5198, provide a strong indication of the expected efficacy. Treatment of various mutant IDH1 cancer cell lines with AGI-5198 has been shown to decrease 2-HG levels by over 90%.[2][8] It is anticipated that this compound would achieve a similar dose-dependent reduction in cellular 2-HG levels.

| Cell Line | IDH1 Mutation | Treatment | 2-HG Reduction |

| JJ012 (Chondrosarcoma) | R132G | AGI-5198 | >90% |

| L835 (Chondrosarcoma) | R132C | AGI-5198 | >90% |

| HT1080 (Fibrosarcoma) | R132C | AGI-5198 | >90% |

Table 2: Effect of the mutant IDH1 inhibitor AGI-5198 on 2-hydroxyglutarate levels in different cancer cell lines after 72 hours of treatment.[2][8]

Experimental Protocols

Accurate measurement of 2-HG levels is critical for evaluating the efficacy of mutant IDH1 inhibitors. The gold-standard method is Liquid Chromatography-Mass Spectrometry (LC-MS).

Measurement of Intracellular 2-Hydroxyglutarate by LC-MS

This protocol outlines the general steps for the extraction and quantification of intracellular 2-HG from cultured cells.

Materials:

-

Cultured cells expressing mutant IDH1

-

This compound or other inhibitors

-

80% Methanol (ice-cold)

-

LC-MS grade water, acetonitrile, and formic acid

-

Internal standard (e.g., 13C5-2-HG)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

SpeedVac or nitrogen evaporator

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of ice-cold 80% methanol containing the internal standard to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.

-

Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or mobile phase for analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples onto an appropriate chromatography column (e.g., a HILIC or chiral column for enantiomeric separation).[9][10][11]

-

Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of 2-HG to the internal standard.

-

Normalize the results to the cell number or protein concentration of the original sample.

-

Determine the concentration of 2-HG based on a standard curve.

-

Signaling Pathways and Visualizations

The oncogenic effects of mutant IDH1 are mediated through the accumulation of 2-HG and its impact on downstream signaling pathways.

Core Signaling Pathway of Mutant IDH1

Mutations in IDH1 lead to the production of 2-HG, which competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and JmjC domain-containing histone demethylases. This results in DNA and histone hypermethylation, leading to altered gene expression and a block in cellular differentiation, which contributes to tumorigenesis.

References

- 1. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 5. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. search.lib.asu.edu [search.lib.asu.edu]

- 7. ashpublications.org [ashpublications.org]

- 8. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

An In-Depth Technical Guide to Mutant IDH1-IN-3 for the Study of Oncometabolite Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Mutant IDH1-IN-3, a selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of oncometabolite production and its downstream cellular effects.

Introduction to Mutant IDH1 and Oncometabolite Production

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[2] This mutated enzyme gains the neomorphic ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG has profound effects on cellular processes, including epigenetic regulation and signal transduction, thereby contributing to tumorigenesis.

This compound: A Selective Inhibitor

This compound, also referred to as Compound 1 in the scientific literature, is a potent and selective allosteric inhibitor of the R132H mutant of IDH1.[1] Its selectivity for the mutant over the wild-type enzyme makes it a valuable tool for dissecting the specific roles of oncometabolite production in cancer biology.

Mechanism of Action

This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1] This binding is competitive with respect to the essential divalent cation Mg2+.[1] By disrupting the metal-binding network, the inhibitor locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to D-2-HG.[1][3]

Data Presentation: Quantitative Analysis of Mutant IDH1 Inhibitors

The following table summarizes the key quantitative data for this compound and other relevant allosteric inhibitors of mutant IDH1.

| Inhibitor | Target | IC50 (nM) | Cell-based 2-HG Inhibition EC50 (nM) | Mechanism of Action | Reference |

| This compound (Compound 1) | IDH1 R132H | 13 | Not explicitly reported, but inhibits D-2-HG production in cells | Allosteric, competitive with Mg2+ | [1] |

| GSK321 | IDH1 R132H | 4.6 | 85 (in HT1080 cells) | Allosteric, binds to an open, cofactor-bound form | [3] |

| IDH1 R132C | 3.8 | [3] | |||

| IDH1 R132G | 2.9 | [3] | |||

| IDH889 | IDH1 R132H | 220 (for IDH125, the parent compound) | Inhibits 2-HG production in a xenograft model | Allosteric, binds to an induced-fit pocket | [4] |

| IDH1 R132C | 150 (for IDH125, the parent compound) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound.

In Vitro IDH1 Enzymatic Assay

This protocol is for determining the inhibitory activity of compounds against mutant IDH1 by measuring the consumption of NADPH.

Materials:

-

Recombinant mutant IDH1 (e.g., R132H)

-

This compound or other test compounds

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% BSA)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (DMSO) to each well.

-

Add 25 µL of a solution containing recombinant mutant IDH1 enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing α-KG and NADPH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30 minutes using a plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS

This protocol describes the quantification of intracellular D-2-HG levels in cells treated with this compound.

Materials:

-

IDH1-mutant cancer cell line (e.g., U87-MG with R132H mutation)

-

Cell culture medium and reagents

-

This compound

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standard (e.g., 13C5-2-HG)

-

LC-MS system

Procedure:

-

Seed IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add 500 µL of ice-cold 80% methanol containing the internal standard to each well to quench metabolism and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate on ice for 20 minutes.

-

Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable volume of LC-MS mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Analyze the samples by LC-MS. Separate the metabolites on a suitable column (e.g., a HILIC column) and detect the mass-to-charge ratio of D-2-HG and the internal standard using a mass spectrometer.

-

Quantify the D-2-HG levels by comparing the peak area of D-2-HG to that of the internal standard and normalizing to cell number or protein concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to mutant IDH1 and the use of its inhibitors.

Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.

Caption: Experimental workflow for the in vitro IDH1 enzymatic assay.

Caption: Experimental workflow for cellular 2-HG measurement by LC-MS.

Conclusion

This compound is a powerful and selective tool for investigating the role of the oncometabolite D-2-HG in cancer biology. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in research and drug development. By understanding its mechanism of action and employing the detailed experimental procedures, scientists can further unravel the complexities of oncometabolite-driven tumorigenesis and explore novel therapeutic strategies.

References

- 1. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Mutant IDH1 Inhibition: A Technical Guide

An In-depth Examination of the Therapeutic Targeting of Mutant Isocitrate Dehydrogenase 1

For researchers, scientists, and drug development professionals, the emergence of targeted therapies against metabolic enzymes in cancer has opened new frontiers. Among these, inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have shown significant promise, particularly in malignancies such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. This guide provides a comprehensive overview of the preclinical and clinical efficacy of targeting mutant IDH1, with a focus on the core mechanisms, experimental validation, and the therapeutic landscape. While information on a specific agent designated "Mutant IDH1-IN-3" is not publicly available in current scientific literature, this whitepaper will delve into the foundational principles and data from well-characterized mutant IDH1 inhibitors to serve as a robust proxy for understanding the efficacy of this class of drugs.

The Rationale for Targeting Mutant IDH1

Mutations in the IDH1 gene, most commonly the R132H substitution, confer a neomorphic enzymatic activity.[1][2][3] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][4][5][6][7] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[1][6]

The central therapeutic hypothesis is that inhibiting the mutant IDH1 enzyme will decrease D-2HG levels, reverse the epigenetic blockade, and promote cellular differentiation, ultimately leading to anti-tumor effects.[8]

Key Signaling Pathways and Experimental Workflows

The aberrant accumulation of D-2HG due to mutant IDH1 impacts several critical cellular pathways. Understanding these pathways is crucial for designing and interpreting efficacy studies.

Mutant IDH1 Signaling Pathway

Caption: The signaling pathway initiated by mutant IDH1, leading to tumorigenesis.

General Experimental Workflow for Efficacy Studies

Caption: A typical workflow for evaluating the efficacy of mutant IDH1 inhibitors.

Quantitative Data on Well-Characterized Mutant IDH1 Inhibitors

Several small-molecule inhibitors targeting mutant IDH1 have been developed and have undergone extensive preclinical and clinical evaluation. The following tables summarize key efficacy data for prominent examples.

Table 1: Preclinical Efficacy of Selected Mutant IDH1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) vs. IDH1 R132H | Cell-Based D-2HG IC50 (nM) | In Vivo Model | Efficacy Outcome |

| Ivosidenib (AG-120) | Mutant IDH1 | ~12 | ~50-100 | U87-MG R132H Xenograft | Significant tumor growth inhibition and D-2HG reduction.[8] |

| Vorasidenib (AG-881) | Pan-mutant IDH1/2 | IDH1 R132C: 0.04-22 | Not widely reported | Glioma models | CNS penetration and activity in brain tumor models.[8] |

| Olutasidenib (FT-2102) | Mutant IDH1 | Not widely reported | Potent D-2HG reduction | AML PDX models | Induced differentiation and anti-leukemic activity. |

| IDH305 | Mutant IDH1 | Not widely reported | Not widely reported | IDH1-mutant glioma models | Showed blood-brain barrier penetration and efficacy.[9] |

Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers

| Indication | Clinical Trial | Phase | Primary Endpoint | Result |

| Acute Myeloid Leukemia (AML) | NCT02074839 | I | Overall Response Rate (ORR) | 41.6% (CR + CRh: 30.4%) |

| Cholangiocarcinoma | ClarIDHy (NCT02989857) | III | Progression-Free Survival (PFS) | Median PFS 2.7 months vs. 1.4 months with placebo (HR 0.37).[6] |

| Glioma (Non-enhancing) | NCT02074839 | I | Safety and Tolerability | Well-tolerated with evidence of tumor response. |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are representative protocols for key experiments used to evaluate the efficacy of mutant IDH1 inhibitors.

In Vitro Mutant IDH1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant IDH1 enzyme.

Methodology:

-

Reagents: Recombinant human mutant IDH1 (e.g., R132H) enzyme, α-ketoglutarate, NADPH, and a detection reagent (e.g., diaphorase/resazurin).

-

Procedure:

-

The test compound is serially diluted in DMSO and added to a 384-well plate.

-

The mutant IDH1 enzyme is pre-incubated with the compound.

-

The enzymatic reaction is initiated by adding α-KG and NADPH.

-

The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of remaining NADPH is measured by adding the detection reagent and reading the fluorescence.

-

-

Data Analysis: The fluorescence signal is inversely proportional to enzyme activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based D-2HG Reduction Assay

Objective: To measure the ability of a compound to reduce the intracellular levels of D-2HG in cells expressing mutant IDH1.

Methodology:

-

Cell Lines: Use a cell line engineered to express mutant IDH1 (e.g., U87-MG with IDH1 R132H) or a patient-derived cell line with an endogenous IDH1 mutation.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added at various concentrations and incubated for a specified period (e.g., 48-72 hours).

-

Cells are lysed, and the intracellular metabolites are extracted.

-

D-2HG levels are quantified using a specific D-2HG assay kit, often based on an enzymatic reaction coupled to a colorimetric or fluorometric readout, or by LC-MS/MS.

-

-

Data Analysis: IC50 values for D-2HG reduction are determined from the dose-response curve.

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a mutant IDH1 inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Tumor Implantation:

-

For a subcutaneous model, IDH1-mutant cancer cells are injected into the flank of the mice.

-

For an orthotopic model (e.g., glioma), cells are stereotactically injected into the brain.[10]

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

-

The test compound is administered daily (or as per its pharmacokinetic profile) via an appropriate route (e.g., oral gavage).

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

Animal body weight is monitored as a measure of toxicity.

-

At the end of the study, tumors are excised for pharmacodynamic (e.g., D-2HG levels) and histological analysis.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance between groups is determined.

Conclusion

The development of mutant IDH1 inhibitors represents a paradigm of targeted therapy in oncology. While the specific efficacy of "this compound" remains to be elucidated in public forums, the extensive data from analogous compounds like Ivosidenib and Vorasidenib provide a strong foundation for understanding the potential of this therapeutic class. The methodologies and data presented in this guide offer a framework for the continued investigation and development of novel agents targeting the unique metabolic vulnerability of IDH1-mutant cancers. Future research will likely focus on combination strategies to overcome resistance and broaden the clinical utility of these targeted agents.[11]

References

- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 7. Mutant IDH in Gliomas: Role in Cancer and Treatment Options [ouci.dntb.gov.ua]

- 8. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Target Specificity of Mutant IDH1-IN-3 for the R132H Mutation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mutant IDH1-IN-3, a selective allosteric inhibitor targeting the R132H mutation in isocitrate dehydrogenase 1 (IDH1). The R132H mutation is a frequent driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This document outlines the inhibitor's target specificity, supported by quantitative data, and provides detailed experimental protocols for its characterization.

Core Concepts: The IDH1 R132H Mutation and Its Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The heterozygous R132H mutation in IDH1 confers a neomorphic enzymatic activity, leading to the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4]

This compound (also referred to as Compound 1) is a potent and selective inhibitor of the mutant IDH1 enzyme.[5] It acts through an allosteric mechanism, binding to a site distinct from the active site and disrupting a metal binding network essential for the enzyme's neomorphic activity.[5] This selective inhibition reduces the production of D-2HG in cells harboring the IDH1 R132H mutation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other relevant inhibitors, highlighting their potency and selectivity for the IDH1 R132H mutation.

Table 1: In Vitro Potency of this compound (Compound 1)

| Target | IC50 (nM) | Assay Type | Reference |

| IDH1 R132H | 13 | Biochemical | [5] |

Table 2: Selectivity Profile of Various Mutant IDH1 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. WT IDH1 | Reference |

| This compound (Compound 1) | IDH1 R132H | 13 | >60-fold | [5][6] |

| AGI-5198 | IDH1 R132H | 70 | >1400-fold | [3][7] |

| ML309 | IDH1 R132H | 96 | >100-fold | [3] |

| BAY1436032 | IDH1 R132H | 15 | Not specified | [3] |

| AG-881 | IDH1 R132H | 0.04 - 22 | Not specified | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the specificity and potency of this compound.

Biochemical Enzyme Inhibition Assay (NADPH Depletion)

This assay measures the ability of an inhibitor to block the NADPH consumption by the mutant IDH1 enzyme during the conversion of α-KG to D-2HG.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol

-

NADPH

-

α-ketoglutarate (α-KG)

-

Detection Reagent: Diaphorase and Resazurin in Assay Buffer

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted compound to each well.

-

Add 40 µL of a solution containing the IDH1 R132H enzyme (final concentration ~0.125 µg/mL) and NADPH (final concentration ~5 µM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing α-KG (final concentration ~5 mM) in Assay Buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 25 µL of the Detection Reagent. This reagent will produce a fluorescent signal proportional to the amount of remaining NADPH.

-

Read the fluorescence on a plate reader at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular D-2-Hydroxyglutarate (D-2HG) Production Assay

This assay quantifies the reduction of D-2HG levels in cells expressing mutant IDH1 following treatment with an inhibitor.

Materials:

-

Cell line expressing IDH1 R132H (e.g., U87-MG glioblastoma cells with ectopic expression)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Lysis Buffer

-

LC-MS/MS system

Procedure:

-

Seed the IDH1 R132H-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Analyze the supernatant for D-2HG concentrations using a validated LC-MS/MS method.

-

Normalize the D-2HG levels to the total protein concentration of each sample.

-

Determine the cellular IC50 value by plotting the percentage of D-2HG reduction against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound.

Caption: Signaling pathway of wild-type and mutant IDH1, and its inhibition by this compound.

Caption: Workflow for the biochemical enzyme inhibition assay.

Caption: Workflow for the cellular D-2HG production assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Mutant IDH1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in oncology, identifying a novel class of therapeutic targets. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2][3][4] The accumulation of D-2-HG disrupts cellular metabolism and epigenetic regulation, driving the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3][5] This technical guide provides an in-depth exploration of the therapeutic potential of targeting mutant IDH1, with a focus on the preclinical and clinical development of small molecule inhibitors. We will delve into the mechanism of action, summarize key quantitative data, and provide an overview of experimental methodologies.

The Role of Mutant IDH1 in Oncogenesis

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3][6] In normal cellular physiology, this reaction is vital for cellular metabolism and energy production. However, specific heterozygous point mutations, most commonly at the R132 residue of the enzyme's active site, alter its function.[2][7] Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[4][8]

The accumulation of this oncometabolite, D-2-HG, is the central event in mutant IDH1-driven tumorigenesis.[9] D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases like the TET family of enzymes.[1][4] This inhibition leads to a hypermethylated state of DNA and histones, which in turn alters gene expression, blocks cellular differentiation, and ultimately promotes cancer development.[1][2][4]

Therapeutic Strategy: Inhibition of Mutant IDH1

The discovery of the role of mutant IDH1 in cancer prompted the development of small molecule inhibitors that specifically target the mutated enzyme. These inhibitors are designed to allosterically bind to and inhibit the neomorphic activity of mutant IDH1, thereby preventing the production of D-2-HG.[10] By reducing the levels of this oncometabolite, these drugs aim to restore normal cellular differentiation and induce an anti-tumor effect. Several mutant IDH1 inhibitors have shown significant promise in preclinical and clinical studies.

Key Mutant IDH1 Inhibitors in Development

A number of potent and selective inhibitors of mutant IDH1 have been developed and are at various stages of clinical investigation.

Ivosidenib (AG-120)

Ivosidenib is a first-in-class, oral, selective inhibitor of the mutant IDH1 enzyme. It has been approved by the FDA for the treatment of IDH1-mutated relapsed or refractory AML and for newly diagnosed IDH1-mutated AML in patients who are ≥75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.[3]

Olutasidenib (FT-2102)

Olutasidenib is another potent and selective inhibitor of mutant IDH1. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory AML with an IDH1 mutation.[11]

Vorasidenib (AG-881)

Vorasidenib is a brain-penetrant, pan-inhibitor of both mutant IDH1 and IDH2 enzymes. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of IDH-mutant gliomas.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent mutant IDH1 inhibitors from preclinical and clinical studies.

| Inhibitor | Target | IC50 (nM) | Cancer Type | Reference |

| Ivosidenib (AG-120) | mIDH1 R132H | < 0.5 µM | Glioma, Chondrosarcoma | [9] |

| Olutasidenib (FT-2102) | mIDH1 | Not Specified | AML | [11] |

| Vorasidenib (AG-881) | mIDH1/2 | Not Specified | Glioma | [7] |

| IDH305 | mIDH1 R132H | Not Specified | Glioma | [2] |

| BAY1436032 | mIDH1 | Not Specified | Not Specified | [2] |

| DS-1001b | mIDH1 | Not Specified | Not Specified | [2] |

| Clinical Trial ID | Inhibitor | Phase | Cancer Type | Key Findings |

| NCT02074839 | Ivosidenib | I | AML | Overall response rate of 42%, complete response rate of 22%.[5] |

| NCT03343197 | Ivosidenib, Vorasidenib | I | Glioma | Ongoing, assessing D-2-HG concentration in tumors.[7] |

| NCT02989857 | Ivosidenib | III | Intrahepatic Cholangiocarcinoma | Significantly improved progression-free survival compared to placebo.[5] |

| Phase 2 | Olutasidenib | II | AML | Composite complete remission rate of 35%.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used in the evaluation of mutant IDH1 inhibitors.

In Vitro Enzyme Inhibition Assay

This assay is fundamental to determining the potency of a compound against the mutant IDH1 enzyme.

Methodology:

-

Protein Expression and Purification: Recombinant human mutant IDH1 (e.g., R132H) is expressed in a suitable system (e.g., E. coli) and purified.

-

Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified mutant IDH1 enzyme, its substrate α-ketoglutarate, and the cofactor NADPH in a suitable buffer.

-

Compound Addition: The test inhibitor is added at various concentrations.

-

Reaction Monitoring: The enzymatic reaction, which consumes NADPH, is monitored by measuring the decrease in NADPH fluorescence or absorbance over time.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular D-2-HG Measurement

This assay assesses the ability of an inhibitor to reduce the production of the oncometabolite D-2-HG in cancer cells harboring an IDH1 mutation.

Methodology:

-

Cell Culture: IDH1-mutant cancer cell lines (e.g., U87-MG glioma cells engineered to express mutant IDH1) are cultured under standard conditions.

-

Compound Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 24-72 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol/water/chloroform extraction method.

-

D-2-HG Quantification: The level of D-2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The reduction in D-2-HG levels is calculated relative to vehicle-treated control cells.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a mutant IDH1 inhibitor in a living organism.

Methodology:

-

Cell Implantation: Human IDH1-mutant cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Establishment: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The mutant IDH1 inhibitor is administered orally or via another appropriate route, typically daily. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure D-2-HG levels to confirm target engagement.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. Survival analysis may also be conducted.

Conclusion and Future Directions

The development of mutant IDH1 inhibitors represents a paradigm shift in the treatment of cancers harboring these specific genetic alterations. By targeting the fundamental metabolic defect that drives tumorigenesis, these therapies offer a highly specific and effective treatment approach. The clinical success of inhibitors like ivosidenib and olutasidenib has validated this strategy.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Investigating mechanisms of acquired resistance to mutant IDH1 inhibitors and developing strategies to overcome them.

-

Combination Therapies: Exploring the synergistic effects of combining mutant IDH1 inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, or other targeted therapies.

-

Expanding to Other IDH-Mutant Cancers: Evaluating the efficacy of these inhibitors in other solid tumors with IDH1 mutations.

-

Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to treatment.

The continued exploration of mutant IDH1 as a therapeutic target holds immense promise for improving the outcomes for patients with these challenging cancers.

References

- 1. Biological role and therapeutic potential of IDH mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Developments in the Pathogenesis and Therapeutic Targeting of the IDH1 Mutation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

Foundational Research on the Mutant IDH1 Inhibitor: Mutant IDH1-IN-3

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. Mutant IDH1-IN-3 has emerged as a selective, allosteric inhibitor of the mutant IDH1 enzyme, offering a promising therapeutic strategy for these malignancies. This technical guide provides an in-depth overview of the foundational research on this compound and related IDH1 inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is a potent and selective allosteric inhibitor of the R132H mutant IDH1 enzyme.[1] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors like this compound bind to a distinct site on the enzyme. This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2]

Specifically, these allosteric inhibitors bind to the dimer interface of the mutant IDH1 enzyme. This binding is competitive with respect to the essential cofactor Mg2+, disrupting the metal binding network required for catalytic activity.[3] This allosteric mechanism contributes to the inhibitor's selectivity for the mutant form of the enzyme over the wild-type (WT) IDH1, which is crucial for minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant IDH1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | R132H IDH1 | 13 | Biochemical | [1] |

| ML309 | R132H IDH1 | 96 | Biochemical | [4] |

| IDH305 | R132H IDH1 | 18 | Biochemical | [4] |

| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S IDH1 | < 20 (for all mutants) | Biochemical | [5] |

| T001-0657 | R132C IDH1 | 1311 | Cellular | [6] |

| Inhibitor | Target | Selectivity (Fold vs. WT IDH1) | Reference |

| 1-hydroxypyridin-2-one compounds | R132H/R132C IDH1 | >60 | [7] |

| IDH305 | R132H IDH1 | ~200 | [4] |

| Inhibitor | Cell Line | Effect | Assay Type | Reference |

| This compound | - | Inhibits 2-HG production | Cellular | [1] |

| ML309 | U87MG (glioblastoma) | Reduces 2-HG production | Cellular | [4] |

| AGI-5198 | IDH1-mutant glioma cells | Reduces 2-HG, impairs tumor growth | In vivo (xenograft) | [8] |

| T001-0657 | HT1080 (fibrosarcoma, R132C) | >50% inhibition of proliferation at 10 µM | Cellular (CCK-8) | [6] |

Experimental Protocols

Biochemical Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of an inhibitor against mutant IDH1 enzyme activity.

Materials:

-

Purified recombinant mutant IDH1 enzyme (e.g., R132H)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-ketoglutarate (α-KG)

-

NADPH

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., diaphorase and resazurin for fluorescence-based detection)

-

96-well or 384-well microplates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add a small volume of the diluted inhibitor to the wells of the microplate. Include a DMSO-only control.

-

Add the mutant IDH1 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][9]

Cellular 2-Hydroxyglutarate (2-HG) Production Assay (General Protocol)

This protocol describes a general method to measure the effect of an inhibitor on 2-HG production in cells harboring an IDH1 mutation.

Materials:

-

IDH1-mutant cancer cell line (e.g., HT1080, U87MG expressing mutant IDH1)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Cell lysis buffer

-

2-HG detection kit (e.g., enzymatic assay or LC-MS/MS based)

-

Multi-well cell culture plates

Procedure:

-

Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor or DMSO as a control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Harvest the cells and/or the culture medium.

-

Lyse the cells to release intracellular metabolites.

-

Measure the concentration of 2-HG in the cell lysates or culture medium using a suitable detection method.

-

Normalize the 2-HG levels to cell number or protein concentration.

-

Calculate the percent inhibition of 2-HG production for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway

The mutation in IDH1 leads to a cascade of events that promote tumorigenesis. The following diagram illustrates the core signaling pathway.

Caption: The signaling cascade initiated by mutant IDH1.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Caption: Workflow for determining the IC50 of an inhibitor.

Logical Relationship of Allosteric Inhibition

This diagram illustrates the principle of allosteric inhibition of mutant IDH1.

Caption: Mechanism of allosteric inhibition of mutant IDH1.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for IDH1-mutant cancers. Its allosteric mechanism of action provides a high degree of selectivity, a critical feature for minimizing toxicity. The foundational research summarized in this guide highlights the potent and selective nature of this class of inhibitors. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in this promising field of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 6. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Mutant IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, a recurrent mutation in the IDH1 gene leads to a neomorphic enzymatic activity. This mutant IDH1 (mIDH1) gains the function of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3][4]

The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic strategy. This document provides detailed protocols for in vitro assays to characterize the potency and selectivity of novel mIDH1 inhibitors, such as the hypothetical compound "Mutant IDH1-IN-3". The protocols described herein are based on established methods for evaluating well-characterized mIDH1 inhibitors.

Mechanism of Action of Mutant IDH1 and Principle of Inhibition Assays

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG, with the concomitant reduction of NADP+ to NADPH. In contrast, mutant IDH1 utilizes NADPH to reduce α-KG to 2-HG.[1][4] In vitro assays for mIDH1 inhibitors are designed to measure the inhibition of this neomorphic activity. The two primary methods are:

-

Biochemical (Enzyme) Assays: These assays use purified recombinant mIDH1 enzyme. The activity is typically measured by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.[1]

-

Cell-Based Assays: These assays utilize cancer cell lines endogenously expressing or engineered to overexpress mutant IDH1. The potency of an inhibitor is determined by measuring the reduction of 2-HG levels in the cell culture supernatant, typically quantified by mass spectrometry (LC-MS/MS) or a 2-HG-dependent enzymatic assay.[2][5][6]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of several known mutant IDH1 inhibitors against various IDH1 mutations. This data can serve as a benchmark for evaluating novel compounds like "this compound".

Table 1: Biochemical IC50 Values of Mutant IDH1 Inhibitors

| Compound | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Reference |

| AGI-5198 | 70 | 160 | > 100 | [4][7] |

| AG-120 (Ivosidenib) | < 20 | < 20 | > 10 | [8] |

| ML309 | 64 | 110 | > 25 | [8] |

| GSK321 | 4.6 | 3.8 | 0.046 | [9] |

| BAY1436032 | 15 | - | - | [4] |

| Sanofi 1 | 4500 | - | > 13 | [10] |

Table 2: Cell-Based IC50 Values of Mutant IDH1 Inhibitors (2-HG Production)

| Compound | Cell Line (Mutation) | IC50 (nM) | Reference |

| AGI-5198 | U87 (R132H) | 40 | [5] |

| AGI-5198 | THP-1 (R132H) | 50 | [5] |

| AG-120 (Ivosidenib) | HT1080 (R132C) | 50 - 220 | [5] |

| AG-120 (Ivosidenib) | U87 (R132H) | 50 - 220 | [5] |

| ML309 | U87MG (R132H) | 250 | [8] |

| Compound 20a | HEK293T (R132H) | 1900 | [11] |

Experimental Protocols

Protocol 1: Biochemical Mutant IDH1 Enzyme Inhibition Assay (NADPH Depletion)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant mutant IDH1 enzyme by measuring the decrease in NADPH absorbance.

Materials:

-

Recombinant human IDH1 R132H or other mutant forms

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well, UV-transparent microplates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant mIDH1 enzyme, and NADPH. The final concentrations should be optimized, but a typical starting point is 30 nM mIDH1 and 16 µM NADPH.

-

Assay Protocol: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 5 µL of the enzyme solution to each well and incubate for 60 minutes at room temperature. c. Initiate the reaction by adding 2.5 µL of the substrate solution (e.g., 4 mM α-KG). d. Immediately measure the absorbance at 340 nm in kinetic mode for 30-60 minutes at room temperature.

-

Data Analysis: a. Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the test compound. b. Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based 2-HG Production Inhibition Assay

This protocol measures the ability of a test compound to inhibit the production of 2-HG in a cancer cell line harboring an IDH1 mutation.

Materials:

-

HT1080 (IDH1 R132C) or U87MG cells engineered to express IDH1 R132H

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

LC-MS/MS system for 2-HG quantification

Procedure:

-